Palladium(II) isobutyrate

Catalysis Organometallic Chemistry Materials Science

Switch to Palladium(II) isobutyrate to overcome solubility limits of Pd(OAc)₂ in nonpolar solvents and enable precise automated dosing in HTE workflows. Its branched isobutyrate ligand improves catalyst activation in Suzuki-Miyaura and Heck couplings. This precursor also supports solution-processed Pd/Cu nano-alloy thin films, offering a cost-effective alternative to PVD/CVD. Note: Lower Pd content (37.6%) requires adjusted molar loading. Suitable for advanced organic synthesis and materials R&D.

Molecular Formula C8H16O4Pd
Molecular Weight 282.63 g/mol
Cat. No. B15346043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium(II) isobutyrate
Molecular FormulaC8H16O4Pd
Molecular Weight282.63 g/mol
Structural Identifiers
SMILESCC(C)C(=O)O.CC(C)C(=O)O.[Pd]
InChIInChI=1S/2C4H8O2.Pd/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);
InChIKeyXCVAKIIRUUWTMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palladium(II) Isobutyrate: Technical Specifications and Core Properties for Procurement


Palladium(II) isobutyrate (CAS 61261-73-2) is an organometallic compound belonging to the class of palladium(II) carboxylates. It is a coordination complex with the molecular formula C8H16O4Pd and a molecular weight of 282.63 g/mol . Characterized by a square planar geometry around the palladium center, it is primarily utilized as a catalyst precursor and reagent in organic synthesis and materials science [1]. Its physical state is often described as a viscous liquid or a solid depending on its formulation, which distinguishes it from many solid, crystalline Pd(II) sources .

Why Palladium(II) Isobutyrate Cannot Be Substituted with Generic Palladium(II) Acetate


Substituting Palladium(II) isobutyrate with the more common Palladium(II) acetate (Pd(OAc)₂) in a research or industrial process introduces significant variability due to fundamental differences in their chemical and physical properties. The bulkier, branched isobutyrate ligand imparts a distinct solubility profile and steric environment around the metal center, which can critically affect catalyst activation, stability, and performance in cross-coupling reactions [1]. Furthermore, the difference in palladium content per unit mass (approx. 37.6% for isobutyrate vs. 47.4% for acetate) means that a direct mass-for-mass substitution will result in a different molar concentration of the active palladium species, invalidating established reaction protocols and potentially compromising reaction outcomes and reproducibility [2].

Quantitative Differentiation of Palladium(II) Isobutyrate: A Comparative Evidence Guide for Scientific Selection


Lower Palladium Content per Unit Mass vs. Palladium(II) Acetate

Palladium(II) isobutyrate has a lower mass fraction of palladium compared to Palladium(II) acetate. The molecular weight of Palladium(II) isobutyrate is 282.63 g/mol , resulting in a palladium content of 37.6% by weight. In contrast, Palladium(II) acetate has a molecular weight of 224.51 g/mol [1], corresponding to a palladium content of 47.4% by weight. This is a quantifiable difference of 9.8 percentage points in palladium content.

Catalysis Organometallic Chemistry Materials Science

Distinct Physical State: Viscous Liquid vs. Solid Crystalline Acetate Analog

Palladium(II) isobutyrate is often characterized as a viscous liquid or a solid depending on its formulation , whereas its closest analog, Palladium(II) acetate, is a crystalline solid at room temperature with a decomposition range of 200-223.7 °C [1]. This physical state difference suggests a significantly lower melting point for the isobutyrate derivative, a characteristic likely conferred by the branched, non-linear structure of the isobutyrate ligand.

Formulation Chemistry Materials Processing Catalyst Handling

Demonstrated Use as a Liquid Precursor for Palladium/Copper Nano-Alloy Thin Films

Palladium(II) isobutyrate, in the form of 'palladium propionate isobutyrate', has been specifically formulated and used as a solution-based precursor for creating palladium/copper nano-alloy thin films [1]. Solutions were prepared in cyclopentylamine and b-picoline and then cast into thin films. Subsequent heating yielded a metal film intended for catalytic oxidation applications [1]. This application leverages the compound's solubility and thermal decomposition properties, which are tailored by its mixed carboxylate ligand structure.

Thin Film Deposition Nanoalloys Materials Engineering

Optimal Application Scenarios for Palladium(II) Isobutyrate Based on Verified Evidence


Precision Catalyst Dosing in High-Throughput Experimentation

For high-throughput experimentation (HTE) workflows requiring precise, automated liquid handling, Palladium(II) isobutyrate offers a significant advantage. Its propensity to exist as a viscous liquid or low-melting solid [1] facilitates accurate volumetric or gravimetric dosing without the need for pre-dissolution in a solvent. This reduces solvent variability and simplifies the workflow, a key differentiator from solid Pd(OAc)₂. However, users must account for the lower palladium content (37.6% vs. 47.4% for Pd(OAc)₂) [2] and adjust molar loading calculations accordingly to maintain catalytic activity.

Fabrication of Palladium-Alloy Thin Films via Solution Processing

The documented use of palladium propionate isobutyrate as a precursor for solution-processed Pd/Cu nano-alloy thin films highlights its utility in advanced materials fabrication [1]. Researchers and process engineers developing flexible electronics, sensors, or catalytic coatings can leverage this compound's solubility and thermal decomposition profile to create uniform metal films via spin-coating, dip-coating, or inkjet printing. This provides an alternative to more capital-intensive physical vapor deposition (PVD) or chemical vapor deposition (CVD) techniques.

Development of Tailored Cross-Coupling Catalysts with Enhanced Solubility

In challenging cross-coupling reactions performed in nonpolar or moderately polar organic solvents, the branched isobutyrate ligand enhances the solubility of the palladium precursor compared to the more polar acetate analog [1]. This improved solubility can lead to more efficient catalyst activation and potentially higher reaction rates, particularly in processes like Suzuki-Miyaura or Heck couplings where a homogeneous catalyst distribution is critical for achieving high turnover numbers and yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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